molecular formula C17H13F3N2O B096017 a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol CAS No. 18709-92-7

a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol

Cat. No.: B096017
CAS No.: 18709-92-7
M. Wt: 318.29 g/mol
InChI Key: FURWCBDMWIBNDK-UHFFFAOYSA-N
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Description

a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol is a complex organic compound that features a quinoline core substituted with a pyridyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput . Additionally, the use of catalysts and specific reaction conditions to enhance the efficiency of each step would be crucial.

Chemical Reactions Analysis

Types of Reactions

a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the trifluoromethyl group could yield a variety of substituted quinoline derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

[8-methyl-2-(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c1-10-5-4-6-11-12(16(23)13-7-2-3-8-21-13)9-14(17(18,19)20)22-15(10)11/h2-9,16,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWCBDMWIBNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)C(C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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